4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid
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Overview
Description
4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid typically involves a multi-step processThe sulfonation of the naphthalene ring is another critical step, which is usually carried out under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: Electrophilic substitution reactions are common, especially on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The mechanism of action of 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid involves its interaction with specific molecular targets. The compound’s sulfonic acid groups enable it to bind to various substrates, facilitating its use as a dye. Additionally, its pyrazole ring structure contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-(Ethoxycarbonyl)-4-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-5-yl]diazenyl]-1-naphthalenesulfonic acid
- 4-[[3-(Methoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid
Uniqueness
4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and intense coloration make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C22H18N4O9S2 |
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Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-[[3-ethoxycarbonyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H18N4O9S2/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3,(H,29,30,31)(H,32,33,34) |
InChI Key |
BINQBZMJVFDZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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